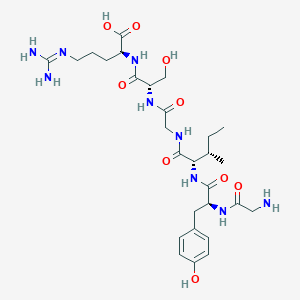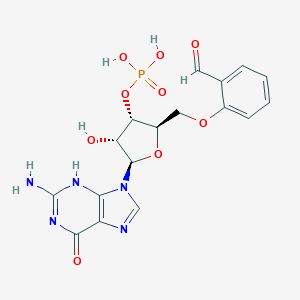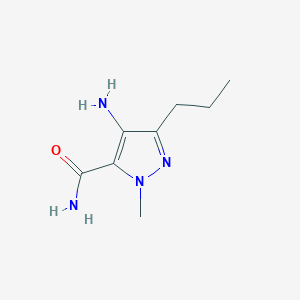
Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine
Overview
Description
Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine is a synthetic peptide that corresponds to a postulated tumor cell-binding sequence in laminin. This compound has been studied for its potential in mediating cell attachment, migration, and receptor-binding properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tyrosine residue, affecting the peptide’s properties.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine .
Scientific Research Applications
Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored for its potential in cancer research, particularly in targeting tumor cells.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mechanism of Action
The mechanism by which glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine exerts its effects involves binding to specific receptors on the cell surface. This interaction mediates cell attachment and migration, influencing various cellular processes. The peptide’s sequence corresponds to a tumor cell-binding site in laminin, which plays a crucial role in cell adhesion and signaling .
Comparison with Similar Compounds
Similar Compounds
Glycyl-seryl-prolyl-tyrosyl-proline: Another peptide with cell adhesion properties.
Seryl-prolyl-tyrosyl-proline: Known for its role in protein-protein interactions.
Uniqueness
Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine is unique due to its specific sequence that mimics a tumor cell-binding site in laminin. This property makes it particularly valuable in cancer research and therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45N9O9/c1-3-15(2)23(37-24(42)19(34-21(40)12-29)11-16-6-8-17(39)9-7-16)26(44)33-13-22(41)35-20(14-38)25(43)36-18(27(45)46)5-4-10-32-28(30)31/h6-9,15,18-20,23,38-39H,3-5,10-14,29H2,1-2H3,(H,33,44)(H,34,40)(H,35,41)(H,36,43)(H,37,42)(H,45,46)(H4,30,31,32)/t15-,18-,19-,20-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDSJZQPDAARRN-GJLLLRFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45N9O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149319 | |
| Record name | Gly-tyr-ile-gly-ser-arg | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110590-63-1 | |
| Record name | Gly-tyr-ile-gly-ser-arg | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gly-tyr-ile-gly-ser-arg | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate](/img/structure/B25530.png)


![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)








